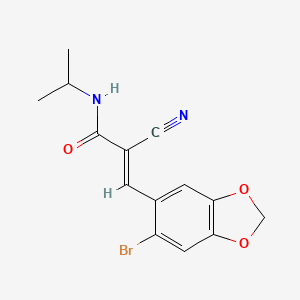
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide, also known as BNIPAC, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. BNIPAC is a chemical compound that belongs to the acrylamide family and has a molecular formula of C15H13BrN2O3.
作用机制
The mechanism of action of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is still under investigation, but it is believed that this compound interacts with cell membranes and forms nanoparticle aggregates that can penetrate the cell membrane and deliver drugs or other molecules to the cell interior. This compound has also been found to have a high binding affinity for proteins, which may contribute to its drug delivery properties.
Biochemical and physiological effects
Studies have shown that this compound has low toxicity and does not cause significant biochemical or physiological effects in vitro or in vivo. However, further studies are needed to fully understand the safety and toxicity profile of this compound.
实验室实验的优点和局限性
One of the main advantages of 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide is its ability to self-assemble into nanoparticles, which makes it an effective drug delivery agent. Additionally, this compound has a high binding affinity for proteins, which can enhance its drug delivery properties. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in research.
未来方向
There are several future directions for 3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide research, including the development of new synthesis methods that can produce this compound with higher yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug delivery, tissue engineering, and bioimaging. Other future directions may include the modification of this compound to enhance its properties or the development of new applications for this compound in other fields.
合成方法
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide can be synthesized through a multistep process that involves the reaction of 6-bromo-1,3-benzodioxole with ethyl cyanoacetate, followed by the reaction of the resulting product with N-isopropyl acrylamide. The final product is obtained through purification and isolation procedures. This synthesis method has been optimized to produce high yields of this compound with high purity.
科学研究应用
3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-isopropylacrylamide has been the focus of scientific research due to its potential applications in various fields such as drug delivery, tissue engineering, and bioimaging. This compound has been found to be an effective drug delivery agent due to its ability to self-assemble into nanoparticles that can encapsulate drugs and target specific cells or tissues. This compound has also been used in tissue engineering as a scaffold material that can support cell growth and differentiation. Additionally, this compound has been used in bioimaging as a fluorescent probe that can detect specific molecules or cells.
属性
IUPAC Name |
(E)-3-(6-bromo-1,3-benzodioxol-5-yl)-2-cyano-N-propan-2-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O3/c1-8(2)17-14(18)10(6-16)3-9-4-12-13(5-11(9)15)20-7-19-12/h3-5,8H,7H2,1-2H3,(H,17,18)/b10-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEUJDNLPXKFIY-XCVCLJGOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C(=CC1=CC2=C(C=C1Br)OCO2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)NC(=O)/C(=C/C1=CC2=C(C=C1Br)OCO2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
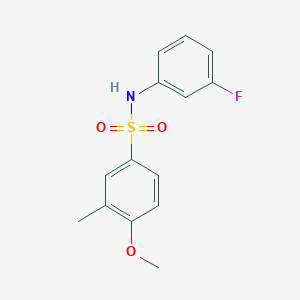
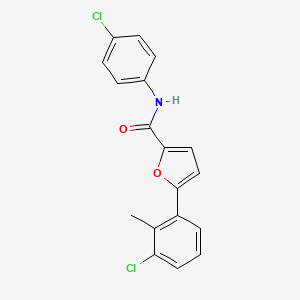
![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
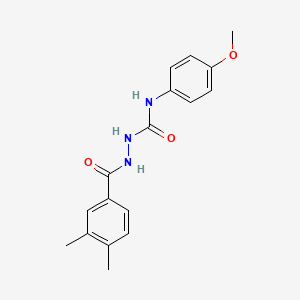
![N-[(4-methyl-1-piperidinyl)carbonothioyl]-2-furamide](/img/structure/B5704594.png)
![5-[bis(2-hydroxyethyl)amino]-6-methyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B5704599.png)
![5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5704607.png)
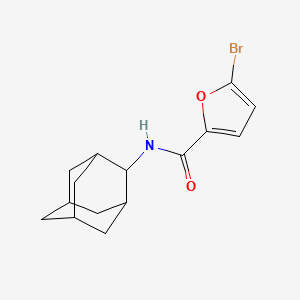
![6-methyl-N'-[(5-methyl-2-furyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5704618.png)
![N'-[1-(3,4-dimethoxyphenyl)ethylidene]nicotinohydrazide](/img/structure/B5704629.png)
![2-[(1-ethyl-1H-benzimidazol-2-yl)thio]-N-(4-methoxyphenyl)acetamide](/img/structure/B5704640.png)
![2,2-dimethyl-1-{1-[2-oxo-2-(1-pyrrolidinyl)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5704645.png)
